Product packaging for Benzyl(tert-butyl)azanium;chloride(Cat. No.:CAS No. 3378-81-2)

Benzyl(tert-butyl)azanium;chloride

Cat. No.: B043253
CAS No.: 3378-81-2
M. Wt: 199.72 g/mol
InChI Key: YGVJSKQNZUYONI-UHFFFAOYSA-N
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Description

Benzyl(tert-butyl)azanium;chloride, with the molecular formula C11H18ClN, is a quaternary ammonium salt compound of interest in chemical synthesis and materials research. Its structural features make it a valuable intermediate or precursor for the development of more complex molecules and functional materials. Research Applications and Value: Organic Synthesis Intermediate: This compound serves as a potential building block in organic synthesis. The benzyl and tert-butyl groups attached to a central nitrogen atom make it a candidate for constructing more complex nitrogen-containing compounds, such as specialty amines or quaternary ammonium salts with specific properties. Polymer Science and Functional Materials: Related benzyl chloride compounds are extensively used in polymer science, particularly for the functionalization of polymers like polystyrene. This compound may be investigated for the preparation of polymer supports, catalysts, or ion exchange resins, where its structure could facilitate further chemical modification or introduce specific functionalities to a polymer backbone. Phase Transfer Catalyst Exploration: While benzyltriethylammonium chloride is a well-documented phase transfer catalyst, this compound, with its structurally distinct tert-butyl group, may be studied for its efficacy as a phase transfer catalyst in nucleophilic substitution reactions and other two-phase systems, potentially offering different solubility properties or reaction kinetics. Handling and Storage: This chemical requires careful handling in a well-ventilated environment, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed hazard and safety information. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN B043253 Benzyl(tert-butyl)azanium;chloride CAS No. 3378-81-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl(tert-butyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJSKQNZUYONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH2+]CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl Tert Butyl Azanium Chloride

Direct Quaternization Routes

Direct quaternization represents the most straightforward approach to synthesizing Benzyl(tert-butyl)azanium chloride. This method typically involves the reaction of a tertiary amine with an alkylating agent. wikipedia.org

Alkylation Reactions of Benzyl (B1604629) and Tert-Butyl Amines

The synthesis of Benzyl(tert-butyl)azanium chloride can be achieved through the direct alkylation of either N,N-dimethyl-tert-butylamine with benzyl chloride or N-benzyl-N,N-dimethylamine with a tert-butyl halide. The former is often referred to as a Menschutkin reaction, a classic method for preparing quaternary ammonium (B1175870) salts. nih.govresearchgate.net This bimolecular nucleophilic substitution (SN2) reaction involves the nitrogen atom of the tertiary amine acting as a nucleophile, attacking the electrophilic carbon of the benzyl halide. nih.govlibretexts.org

However, the use of tert-butyl halides as alkylating agents presents challenges. Tert-butyl halides are prone to elimination reactions (E2) in the presence of a basic amine, leading to the formation of isobutene rather than the desired substitution product. sciencemadness.org SN2 reactions are generally not favored for sterically hindered tertiary halides like tert-butyl bromide. sciencemadness.org

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of Benzyl(tert-butyl)azanium chloride. Key parameters that influence the quaternization reaction include temperature, reaction time, solvent, and the molar ratio of reactants. researchgate.net Solvents such as acetone (B3395972), chloroform, dimethylformamide (DMF), ethanol, and water have been employed in the synthesis of various quaternary ammonium salts. researchgate.net The choice of solvent can significantly impact the reaction rate and in some cases, facilitate product purification through precipitation. nih.gov For instance, using a single solvent like acetone can lower the reaction temperature and allow for solvent recycling. google.com

The stoichiometry of the reactants is another critical factor. An excess of the alkylating agent is often used to drive the reaction to completion and achieve a higher yield of the quaternary ammonium salt. researchgate.net The reaction temperature is typically elevated to increase the reaction rate, with studies showing successful quaternization at temperatures ranging from 50°C to 85°C. nih.govresearchgate.net Reaction times can vary from a few hours to several days, depending on the specific reactants and conditions. google.comroyalsocietypublishing.org

Table 1: Factors Influencing Direct Quaternization Reactions

ParameterInfluence on ReactionTypical Conditions/Observations
Solvent Affects reaction rate and product solubility.Acetone, DMF, Ethanol, Water are commonly used. researchgate.net
Temperature Higher temperatures generally increase reaction rates.Ranges from 50°C to 85°C have been reported. nih.govresearchgate.net
Reactant Ratio An excess of the alkylating agent often improves yield. researchgate.net
Reaction Time Varies depending on reactants and conditions.Can range from hours to days. google.comroyalsocietypublishing.org

Multistep Synthetic Pathways

When direct quaternization is not feasible or yields are low, multistep synthetic pathways offer an alternative route to Benzyl(tert-butyl)azanium chloride.

Precursor Synthesis Strategies Involving Functionalized Benzyl Halides and Tert-Butyl Amines

This strategy involves the synthesis of precursor molecules that can be subsequently reacted to form the target compound. For instance, a functionalized benzyl halide, such as 4-(tert-butyl)benzyl chloride, can be synthesized and then reacted with a suitable tertiary amine. The synthesis of 4-(tert-butyl)benzyl chloride can be achieved by reacting tert-butylbenzene (B1681246) with reagents like formaldehyde (B43269) and hydrochloric acid. google.comgoogle.com

Another approach involves the initial synthesis of a tertiary amine containing the tert-butyl group, which is then reacted with benzyl chloride. For example, tetradecyl-dimethyl amine has been synthesized and subsequently reacted with benzyl chloride to produce the corresponding quaternary ammonium salt. google.com

Derivatization from Related Quaternary Ammonium Salts

Benzyl(tert-butyl)azanium chloride can also be synthesized through the derivatization of other quaternary ammonium salts. This can involve anion exchange reactions, where the original counter-ion is replaced with a chloride ion. researchgate.net For example, a quaternary ammonium salt with a different counter-ion, such as bromide or iodide, can be treated with a chloride salt to yield the desired product. This method is particularly useful when the initial quaternization reaction is more efficient with a different halide.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of quaternary ammonium salts, this includes the use of less toxic reagents and solvents, as well as developing more energy-efficient processes.

One green chemistry approach involves the use of dimethyl carbonate as an environmentally friendly alkylating agent, which is less toxic than traditional alkyl halides. researchgate.net Another strategy focuses on carrying out the reaction in water or water-containing organic solvents, which reduces the reliance on volatile organic solvents. google.comgoogleapis.com Microwave-assisted synthesis has also emerged as a green technique, as it can significantly shorten reaction times and reduce solvent consumption. google.com Furthermore, the development of degradable quaternary ammonium compounds containing ester or thioether bonds is a promising area of research aimed at mitigating the environmental impact of these persistent chemicals. rsc.org

Table 2: Green Chemistry Approaches in Quaternary Ammonium Salt Synthesis

ApproachDescriptionAdvantages
Alternative Reagents Using less toxic alkylating agents like dimethyl carbonate. researchgate.netReduced toxicity and environmental impact.
Aqueous Solvents Conducting reactions in water or water-based systems. google.comgoogleapis.comReduced use of volatile organic compounds.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reactions. google.comShorter reaction times, lower energy consumption.
Degradable Products Designing QAS with biodegradable functional groups. rsc.orgReduced environmental persistence.

Solvent-Free and Aqueous Medium Syntheses

In recent years, green chemistry principles have driven the development of synthetic methods that reduce or eliminate the use of volatile organic solvents. umich.edu The synthesis of quaternary ammonium salts can be effectively carried out under solvent-free conditions or in aqueous media, offering environmental and economic benefits.

Solvent-Free Synthesis: The quaternization reaction can be performed by directly heating a mixture of the tertiary amine and the alkylating agent (e.g., benzyl chloride) without any solvent. This method, often referred to as a neat reaction, can lead to high yields and simplifies product isolation, as the removal of a solvent is not required. researchgate.net For example, a series of benzothiazolium iodide salts were successfully prepared in good yields under solvent-free conditions by reacting the corresponding benzothiazole (B30560) with an alkyl iodide at temperatures between room temperature and 80°C. researchgate.net This approach is applicable to the synthesis of Benzyl(tert-butyl)azanium chloride, where a tertiary amine like N,N-dimethyl-tert-butylamine and benzyl chloride could be reacted directly.

Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of benzyl-substituted quaternary ammonium salts in water has been shown to be remarkably effective, often accelerating the reaction rate compared to traditional organic solvents. google.comgoogleapis.com A patented method describes the reaction of a tertiary amine with a benzyl halide in water or a water-containing organic solvent, which significantly shortens the reaction time and increases the conversion rate. google.comgoogleapis.com For instance, the reaction of benzyl chloride and N,N-dimethylaniline in the presence of water reached 100% conversion in 3.3 hours at 70°C, whereas the same reaction without water was incomplete even after 5 hours. googleapis.com This enhancement is attributed to the high polarity of water, which stabilizes the charged transition state of the SN2 reaction.

Furthermore, some syntheses are designed to be performed entirely in an aqueous solution, with the product precipitating out, simplifying purification. nih.gov A protocol for synthesizing bioactive quaternary ammonium betaine (B1666868) derivatives highlights a sustainable approach using water as the reaction medium at room temperature. nih.gov The first step in the synthesis of certain benzimidazolium salts can also be carried out under aqueous conditions, reacting an alkyl halide with benzimidazole (B57391) in the presence of aqueous sodium hydroxide. nih.govroyalsocietypublishing.org

Table 1: Comparison of Solvent-Free and Aqueous Synthesis Conditions for Quaternary Ammonium Salts
MethodReactantsMediumTemperatureReaction TimeYieldReference
Solvent-FreeBenzothiazole + Alkyl IodideNone (Neat)RT - 80°CNot SpecifiedGood researchgate.net
AqueousBenzyl Chloride + N,N-DimethylanilineMethanol/Water70°C3.3 hours100% (Conversion) google.com
Aqueous4-Methylbenzyl Chloride + N,N-DimethylanilineDMF/Water70°C2 hours95% google.com
AqueousBenzimidazole + Alkyl Halide50% NaOH (aq.)Room Temp.8 hoursHigh (85-95% for subsequent step) royalsocietypublishing.org

Catalyst-Assisted Synthesis (e.g., Phase Transfer Catalysis)

While Benzyl(tert-butyl)azanium chloride is itself a phase-transfer catalyst (PTC), its synthesis can be accelerated using catalytic methods. These methods aim to improve reaction rates and yields, particularly when dealing with less reactive substrates or when milder reaction conditions are desired.

The synthesis of QAS is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. nih.gov Catalysts can facilitate this process in several ways. For instance, ionic liquids have been used as catalysts for the synthesis of quaternary ammonium salts from ammonium salts and dialkyl carbonates, providing a one-step method to produce a variety of QAS. rsc.orgrsc.org In these reactions, 1-ethyl-3-methylimidazolium (B1214524) bromide (EMImBr) served as an effective catalyst, significantly improving yields compared to non-catalyzed reactions. rsc.org

Although the concept of using a phase-transfer catalyst to synthesize another phase-transfer catalyst seems circular, the principles can be applied in specific scenarios. PTC is used to facilitate reactions between reactants located in different immiscible phases. The synthesis of a QAS could potentially be conducted under PTC conditions if, for example, the amine reactant and the alkylating agent have very different solubilities.

More direct catalytic approaches involve the use of substances that activate the reactants. For example, the synthesis of certain benzimidazolium salts has been achieved through copper-catalyzed ring closure reactions. royalsocietypublishing.org While not a direct quaternization, this illustrates the use of transition metal catalysts in forming the heterocyclic precursors to some QAS. The conventional synthesis of QAS, however, remains the uncatalyzed reaction between an amine and an alkyl halide, often accelerated by the choice of solvent and temperature rather than an external catalyst. jcu.cznih.gov

Table 2: Catalyst-Assisted Synthesis of Quaternary Ammonium Salts
Catalyst SystemReactantsSolventTemperatureReaction TimeYieldReference
Ionic Liquid (EMImBr)Ammonium Salts + Dialkyl CarbonatesNone (Neat)170°C8 hoursUp to 74.8% rsc.org
None (Conventional)N,N-dimethylbenzylamine + 1-bromooctaneDry EthanolReflux28 hoursNot Specified jcu.cz
None (Microwave-assisted)Dimethylamine + Chlorotetradecane, then Benzyl ChlorideWater (Step 1), None (Step 2)80°C2 minutes (Step 1)High google.com

Mechanistic Investigations of Reactions Involving Benzyl Tert Butyl Azanium Chloride

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving Benzyl(tert-butyl)azanium chloride are fundamentally governed by the stability of the intermediates formed upon dissociation. The rate law for such reactions often depends on the concentration of the substrate, particularly in unimolecular processes. libretexts.org For many reactions involving tertiary alkyl halides, such as the hydrolysis of t-butyl bromide, the reaction rate is directly proportional to the concentration of the substrate but independent of the nucleophile's concentration. libretexts.org This indicates a first-order reaction, where the rate-determining step is the slow, spontaneous formation of a carbocation intermediate. libretexts.orgyoutube.com

Carbocationic Intermediates in Reactions

Reactions of Benzyl(tert-butyl)azanium chloride are expected to proceed through the formation of carbocationic intermediates. The dissociation of the quaternary ammonium (B1175870) ion can theoretically produce either a benzyl (B1604629) carbocation (C₆H₅CH₂⁺) and tert-butylamine (B42293) or a tert-butyl carbocation ((CH₃)₃C⁺) and benzylamine. The preferred pathway is dictated by the relative stability of these carbocations.

The stability of carbocations is a critical factor in determining reaction pathways. Both benzyl and tert-butyl carbocations are considered relatively stable, but their stability arises from different electronic effects.

Tert-Butyl Carbocation : This tertiary carbocation is stabilized by a combination of the inductive effect (+I) and hyperconjugation. quora.comquora.com The three methyl groups are electron-donating, pushing electron density towards the positively charged carbon and dispersing the charge. Furthermore, the nine C-H bonds adjacent to the cationic center (alpha-hydrogens) provide nine hyperconjugative structures, which significantly delocalizes the positive charge. quora.comquora.com

Benzyl Carbocation : The stability of the benzyl carbocation is primarily due to resonance (or conjugation). quora.comquora.com The positive charge on the benzylic carbon can be delocalized over the entire benzene (B151609) ring through the π-electron system. quora.com This delocalization spreads the charge across four carbon atoms, leading to significant stabilization.

While resonance is generally a more powerful stabilizing effect than hyperconjugation, the high number of hyperconjugative structures in the tert-butyl carbocation makes it exceptionally stable. Experimental and computational data suggest that in the gas phase and in solution, the tert-butyl carbocation is slightly more stable than the primary benzyl carbocation. youtube.comstackexchange.comwyzant.com The faster solvolysis rate of tert-butyl chloride compared to benzyl chloride supports the notion that the tert-butyl carbocation is formed more readily and is more stable in solution. youtube.comstackexchange.com

Table 1: Comparison of Benzyl and Tert-Butyl Carbocation Stability

Feature Benzyl Carbocation Tert-Butyl Carbocation
Primary Stabilizing Factor Resonance Hyperconjugation & Inductive Effect
Number of Resonating Structures 4 1
Number of Hyperconjugative Structures 0 9

| Relative Stability | Highly Stable | Exceptionally Stable, generally considered slightly more stable than primary benzyl carbocation. quora.comquora.comstackexchange.com |

Steric hindrance plays a crucial role in the reactivity of Benzyl(tert-butyl)azanium chloride. The bulky tert-butyl group significantly shields the nitrogen center and the alpha-carbons of both the benzyl and tert-butyl groups. libretexts.orgaskthenerd.com This steric bulk has several consequences:

It hinders the back-side approach of a nucleophile, making a bimolecular nucleophilic substitution (Sₙ2) reaction at the benzyl carbon highly unfavorable. libretexts.orgaskthenerd.com

The steric strain associated with the quaternary ammonium center can be relieved upon dissociation, providing a thermodynamic driving force for the formation of carbocationic intermediates.

In reactions where the compound might act as a catalyst or reagent, its bulky nature can influence the stereochemical outcome of the reaction, favoring the formation of specific isomers due to hindered approach pathways. nih.gov For instance, reactions involving benzyl potassium species show that increasing steric encumbrance leads to different competitive reaction pathways. nih.gov

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2)

Nucleophilic substitution is a primary reaction pathway for compounds that can generate carbocations or have a good leaving group.

Sₙ1 Pathway : This pathway involves a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com Given that Benzyl(tert-butyl)azanium chloride can dissociate to form stable carbocations (benzyl and tert-butyl), the Sₙ1 mechanism is highly probable. The reaction would proceed by the dissociation of the salt to form a carbocation, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com The hydrolysis of tert-butyl chloride is a classic example of an Sₙ1 reaction, favored by the stability of the tertiary carbocation. masterorganicchemistry.com Similarly, secondary and tertiary benzylic halides readily undergo Sₙ1 reactions due to the formation of a resonance-stabilized benzyl carbocation. ucalgary.ca

Sₙ2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. youtube.com This pathway is highly sensitive to steric hindrance. askthenerd.com Due to the extreme steric bulk of the tert-butyl group and the quaternary nature of the nitrogen, a direct Sₙ2 attack on the benzyl carbon of Benzyl(tert-butyl)azanium chloride is essentially impossible. libretexts.orgaskthenerd.com While primary benzylic halides like benzyl chloride can react via the Sₙ2 pathway under appropriate conditions (aprotic solvent, strong nucleophile), the substitution pattern on the nitrogen of the title compound precludes this mechanism. quora.comucalgary.ca Therefore, reactions are expected to follow an Sₙ1-like pathway exclusively.

Photochemical Reaction Mechanisms

The benzyl group within Benzyl(tert-butyl)azanium chloride makes it a candidate for photochemical reactions. Aromatic compounds can absorb UV light, leading to excited electronic states that can undergo unique transformations. For instance, photochemical routes have been developed to create complex molecular scaffolds from benzoyl chlorides through processes like photocycloaddition. rsc.org

Mechanistic investigations into related systems suggest that photochemical activation could lead to:

Homolytic Cleavage : The C-N bond could cleave homolytically to produce a benzyl radical and a tert-butylamino radical. Benzyl radicals are resonance-stabilized and are common intermediates in radical reactions.

Electron Transfer : The excited benzyl moiety could participate in single-electron transfer (SET) processes with other molecules in the reaction medium.

Cycloadditions : As seen with related dienes, the benzyl group could potentially participate in photocycloaddition reactions to form bridged bicyclic structures. rsc.org Preliminary mechanistic studies on other systems have suggested that light-induced reactions can proceed through the formation of radical intermediates. researchgate.net

Role as Catalytic Intermediate or Co-catalyst in Organic Transformations

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reagents located in different immiscible phases. Benzyl(tert-butyl)azanium chloride, with its combination of lipophilic (benzyl, tert-butyl) and hydrophilic (ionic chloride) components, has the structural characteristics of a PTC.

Furthermore, the components of the salt are relevant in various catalytic cycles.

Friedel-Crafts Reactions : Lewis acidic ionic liquids are effective catalysts for Friedel-Crafts reactions. For example, the synthesis of 5-tert-butyl-1,2,3-trimethylbenzene (B1329290) is catalyzed by an ionic liquid, involving the reaction of a tert-butyl source with an aromatic ring. researchgate.net Benzyl(tert-butyl)azanium chloride could potentially serve as an alkylating agent or its decomposition products could influence catalytic cycles in such reactions.

Cross-Coupling Reactions : Benzylic chlorides are common electrophiles in nickel-catalyzed cross-coupling reactions. nih.gov Mechanistic studies show that these reactions can proceed through various pathways, sometimes involving radical intermediates and catalyst redox cycles. While Benzyl(tert-butyl)azanium chloride itself may not be the primary substrate, it could act as a precursor to a catalytically active species or an intermediate within a larger catalytic transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl Tert Butyl Azanium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete assignment of the proton and carbon signals of Benzyl(tert-butyl)azanium chloride can be achieved.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of Benzyl(tert-butyl)azanium chloride is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and tert-butyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the quaternary ammonium (B1175870) nitrogen.

The protons of the phenyl ring are expected to appear in the aromatic region, typically between 7.4 and 7.6 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the positively charged nitrogen are predicted to be deshielded and resonate as a singlet at approximately 4.6 ppm. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet further upfield, around 1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl(tert-butyl)azanium Chloride

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.4 - 7.6Multiplet
Benzylic (CH₂)~4.6Singlet
tert-Butyl (C(CH₃)₃)~1.5Singlet

¹³C NMR Spectral Analysis and Carbon Chemical Shiftsnih.gov

The proton-decoupled ¹³C NMR spectrum provides critical information regarding the carbon framework of the molecule. For Benzyl(tert-butyl)azanium chloride, distinct signals are expected for the carbons of the benzyl and tert-butyl moieties.

The carbons of the phenyl ring are predicted to resonate in the range of 128 to 134 ppm. The benzylic carbon (CH₂), being directly attached to the nitrogen atom, is expected to be significantly downfield, with an estimated chemical shift of around 68 ppm. The quaternary carbon of the tert-butyl group is anticipated to appear around 62 ppm, while the methyl carbons of the tert-butyl group are expected at approximately 26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl(tert-butyl)azanium Chloride

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)128 - 134
Benzylic (CH₂)~68
Quaternary Carbon (tert-Butyl)~62
Methyl Carbons (tert-Butyl)~26

Advanced 2D NMR Techniques for Structural Confirmationugm.ac.id

To unambiguously confirm the assignments of the ¹H and ¹³C NMR spectra and to elucidate the connectivity within the molecule, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal the coupling between adjacent protons. For Benzyl(tert-butyl)azanium chloride, correlations would be expected among the aromatic protons of the phenyl ring.

HSQC: This technique establishes the direct one-bond correlations between protons and their attached carbons. It would confirm the assignments of the benzylic CH₂ protons to the benzylic carbon and the tert-butyl protons to the methyl carbons.

Vibrational Spectroscopyjetir.org

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysisnist.govnih.gov

The FTIR spectrum of Benzyl(tert-butyl)azanium chloride is expected to display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the benzylic methylene and tert-butyl groups are expected to appear in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the quaternary ammonium group is typically observed in the 900-1200 cm⁻¹ region. Aromatic C=C stretching vibrations are expected as a series of bands between 1450 and 1600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for Benzyl(tert-butyl)azanium Chloride

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-N Stretch900 - 1200

Raman Spectroscopy Applicationsnih.govdtu.dk

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For Benzyl(tert-butyl)azanium chloride, the Raman spectrum would be particularly useful for observing the symmetric breathing mode of the aromatic ring, which typically gives a strong signal. The symmetric stretching of the C-N bonds in the quaternary ammonium cation would also be Raman active. Furthermore, the skeletal vibrations of the tert-butyl group would be observable. The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for molecular weight determination and structural elucidation of chemical compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For the benzyl(tert-butyl)azanium cation, the expected monoisotopic mass would be calculated based on the sum of the most abundant isotopes of its constituent atoms (carbon, hydrogen, and nitrogen).

While experimental HRMS data for Benzyl(tert-butyl)azanium chloride is not available, we can illustrate the principle with the computed exact mass for a related compound, benzyltributylammonium. researchgate.net The exact mass is a critical piece of data for confirming the identity of a synthesized compound or for identifying an unknown substance.

Table 1: Computed Exact Mass for a Related Benzyl-Substituted Quaternary Ammonium Cation

Compound NameMolecular FormulaComputed Exact Mass (Da)
BenzyltributylammoniumC19H34N+276.2686

Data is illustrative and based on a related compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing quaternary ammonium compounds as they are already in an ionized state in solution. In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For Benzyl(tert-butyl)azanium chloride, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the benzyl(tert-butyl)azanium cation. The mass-to-charge ratio (m/z) of this peak would correspond to the molecular weight of the cation.

In studies of similar compounds, such as alkyl (C12, C14, and C16) dimethylbenzylammonium chlorides (benzalkonium chlorides), ESI-MS is effectively used to identify the corresponding molecular ions. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion, providing valuable structural information. A characteristic fragmentation pathway for benzalkonium chlorides is the loss of the benzyl group, resulting in a prominent fragment ion. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

As no published crystal structure for Benzyl(tert-butyl)azanium chloride could be located, the following sections will describe the typical process and expected findings based on crystallographic data available for the analogous compound, benzyltriethylammonium chloride. nih.gov

To perform X-ray crystallography, single crystals of high quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The quality of the resulting crystals is assessed by their size, clarity, and diffraction pattern when exposed to an X-ray beam.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is used to determine the unit cell parameters (the dimensions of the repeating unit in the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

For illustrative purposes, the crystallographic data for benzyltriethylammonium chloride is presented below. nih.gov

Table 2: Illustrative Crystal Structure Data for Benzyltriethylammonium Chloride

ParameterValue
Compound NameBenzyltriethylammonium chloride
Molecular FormulaC13H22ClN
Space GroupP 21 21 21
a (Å)7.9943
b (Å)12.4491
c (Å)12.9791
α (°)90
β (°)90
γ (°)90

This data is for a related compound and serves as an example of the information obtained from X-ray crystallography. nih.gov

The detailed structural model obtained from X-ray crystallography allows for the analysis of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the packing of molecules in the crystal lattice. In the case of ammonium chlorides, hydrogen bonds between the cation and the chloride anion are often observed. While Benzyl(tert-butyl)azanium is a quaternary ammonium salt and lacks a hydrogen atom directly attached to the nitrogen for classical hydrogen bonding, interactions between the chloride anion and hydrogen atoms on the benzyl and tert-butyl groups (C-H···Cl interactions) would be anticipated. These weak hydrogen bonds are significant in stabilizing the crystal structure.

Conformational Analysis in the Crystalline State

The conformation of Benzyl(tert-butyl)azanium chloride in the crystalline state is significantly influenced by the steric demands of its constituent groups. The central nitrogen atom is bonded to a benzyl group and a bulky tert-butyl group, in addition to two other substituents, creating a sterically crowded environment. The spatial arrangement of these groups is dictated by the need to minimize repulsive forces between non-bonded atoms.

Computational Chemistry and Theoretical Modeling of Benzyl Tert Butyl Azanium Chloride

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to predict the properties of molecular systems. For Benzyl(tert-butyl)azanium chloride, these methods can determine its three-dimensional structure, electronic properties, and the nature of its chemical bonds from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is frequently employed for such calculations. nih.gov This approach is used to perform geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as the global minimum. nih.goveurjchem.com

For the Benzyl(tert-butyl)azanium cation, a DFT optimization would yield precise information on bond lengths, bond angles, and dihedral angles. This process confirms the most stable conformation, taking into account the steric hindrance between the bulky tert-butyl group and the benzyl (B1604629) group attached to the central quaternary nitrogen atom. The resulting electronic structure provides a detailed map of electron density, which is fundamental for understanding the molecule's reactivity.

Table 1: Illustrative Optimized Geometric Parameters for the Benzyl(tert-butyl)azanium Cation (Calculated at B3LYP Level). These values are representative of what a DFT calculation would predict.
ParameterAtoms InvolvedPredicted Value
Bond Length (Å)N-C (tert-butyl)1.52
N-C (benzyl)1.50
C-C (aromatic)1.39
Bond Angle (°)C(benzyl)-N-C(tert-butyl)109.5
N-C-C (benzyl)114.0
Dihedral Angle (°)C-N-C-C (benzyl ring)~90

Ab Initio Methods (e.g., CASSCF) for Excited States

While DFT is excellent for ground-state properties, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are better suited for describing electronic excited states. aiu.edud-nb.info These methods are more computationally demanding but provide a more accurate picture of electron correlation, which is crucial for understanding molecular behavior upon absorption of light. d-nb.info

A CASSCF calculation on the Benzyl(tert-butyl)azanium cation would focus on the π-orbitals of the benzyl group. The "active space" would include the occupied π-orbitals and the unoccupied π-orbitals. This allows for the accurate calculation of the energies of excited states resulting from π → π transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. This analysis is vital for predicting the photochemical properties of the compound. aiu.edu

Analysis of Molecular Orbitals and Electron Density

The raw output of quantum calculations can be further analyzed to provide chemically intuitive models of bonding and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron. nih.gov

For the Benzyl(tert-butyl)azanium cation, the HOMO is expected to be localized primarily on the π-system of the benzyl ring, as this is the most electron-rich and easily polarizable part of the cation. beilstein-journals.orgmasterorganicchemistry.com The LUMO would also be a π* anti-bonding orbital of the benzyl ring. masterorganicchemistry.comyoutube.com The tert-butyl group, consisting of sp³-hybridized carbons, would have a minimal contribution to the frontier orbitals. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for Benzyl(tert-butyl)azanium Cation. These values are illustrative of typical results from a DFT calculation.
ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--7.20
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.85
Energy GapΔEELUMO - EHOMO6.35
Chemical Hardnessη(ELUMO - EHOMO) / 23.175
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.025
Electrophilicity Indexωμ² / (2η)2.56

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds, lone pairs, and core electrons. uni-muenchen.dewisc.edu This method provides insights into hybridization, atomic charges, and delocalization effects through the analysis of donor-acceptor interactions. wisc.edunih.gov The stabilization energy, E(2), quantifies the strength of these interactions, which arise from electron density moving from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Table 3: Illustrative Second-Order Perturbation Theory Analysis of the Fock Matrix in NBO Basis for Benzyl(tert-butyl)azanium Cation. This table shows hypothetical donor-acceptor interactions.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π (C1-C2)benzylπ* (C3-C4)benzyl18.5
π (C3-C4)benzylπ* (C5-C6)benzyl20.1
σ (Cbenzyl-H)σ* (N-Cbenzyl)2.5
σ (Ctert-butyl-H)σ* (N-Ctert-butyl)3.1

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Topologies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis methods that map the spatial localization of electrons. nih.govjussieu.fr They provide a visual representation of chemical bonding, clearly distinguishing between core electrons, shared covalent bonds, and non-bonding lone pairs. d-nb.inforesearchgate.net

For Benzyl(tert-butyl)azanium chloride, an ELF or LOL analysis would visualize distinct basins of high electron localization.

Core Basins: Small, spherical basins around the carbon and nitrogen nuclei corresponding to their core electrons.

Covalent Bonds: Attractors located between bonded atoms, such as C-H, C-C, and C-N, indicating shared electron pairs. The π-system of the benzyl ring would appear as delocalized basins above and below the plane of the ring. d-nb.info

Ionic Character: The region around the chloride anion would show a large, spherical basin of high localization, representing its lone pair electrons and confirming the ionic nature of its interaction with the organic cation. researchgate.net This clear separation between the cation and anion basins visually represents the ionic bond.

Thermodynamic and Kinetic Parameters from Computations

Computational chemistry serves as a powerful tool to predict and analyze the thermodynamic and kinetic parameters of chemical reactions. For the formation of Benzyl(tert-butyl)azanium chloride, likely through the SN2 reaction of benzyl chloride and tert-butylamine (B42293), these parameters are crucial for understanding reaction feasibility, spontaneity, and rates.

Enthalpies, Entropies, and Free Energies of Reaction

The thermodynamic favorability of the formation of Benzyl(tert-butyl)azanium chloride can be assessed by calculating the standard enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) of the reaction. These values are typically computed using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations.

Enthalpy of Reaction (ΔH°) : The enthalpy change for the reaction is calculated as the difference between the sum of the enthalpies of formation of the products and the reactants. For elements in their standard state, the enthalpy of formation is zero. For instance, the standard enthalpy of formation for ammonium (B1175870) chloride ((NH₄)Cl) in its crystalline state is approximately -314.72 kJ/mol. anl.govanl.gov While specific values for Benzyl(tert-butyl)azanium chloride are not readily found, calculations for the reaction of benzyl chloride with an amine would involve computing the total electronic energies of the reactants and products, and then applying thermal corrections to obtain the enthalpy. For example, a computational study on N-benzylalanines provided calculated enthalpies of formation that were in good agreement with experimental data. nih.gov

Entropy of Reaction (ΔS°) : The change in entropy reflects the change in disorder from reactants to products. The formation of one molecule of Benzyl(tert-butyl)azanium chloride from two reactant molecules (benzyl chloride and tert-butylamine) would generally be expected to result in a decrease in entropy.

Gibbs Free Energy of Reaction (ΔG°) : The spontaneity of the reaction is determined by the Gibbs free energy change, calculated using the equation ΔG° = ΔH° - TΔS°. A negative ΔG° indicates a spontaneous reaction under standard conditions. The calculation of Gibbs free energy for the dissolution of ammonium chloride serves as a useful analogy for understanding the principles involved. youtube.com

Table 1: Illustrative Thermodynamic Data for Related Reactions and Compounds

Compound/ReactionParameterValueReference
Ammonium Chloride (cr)ΔfH°(298.15 K)-314.716 ± 0.062 kJ/mol anl.gov
Benzyl chlorideΔfH°liquid-33. ± 3. kJ/mol nist.gov
N-benzyl-β-alanine (g)ΔfH°(298.15 K) (calc.)-303.7 kJ·mol⁻¹ nih.gov
N-benzyl-α-alanine (g)ΔfH°(298.15 K) (calc.)-310.7 kJ·mol⁻¹ nih.gov

This table provides examples of calculated and experimental thermodynamic data for related compounds to illustrate the types of values obtained from such studies. Data for Benzyl(tert-butyl)azanium chloride is not available.

Activation Barriers and Transition State Structures

The kinetics of the formation of Benzyl(tert-butyl)azanium chloride are governed by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. This barrier corresponds to the energy of the transition state structure.

Computational methods, particularly DFT, are adept at locating and characterizing transition state structures. For an SN2 reaction between benzyl chloride and tert-butylamine, the transition state would be a five-coordinate species where the nitrogen of the amine is forming a bond with the benzylic carbon, and the carbon-chlorine bond is simultaneously breaking. The geometry, vibrational frequencies (where the transition state has one imaginary frequency corresponding to the reaction coordinate), and energy of this structure can be calculated.

Studies on the solvolysis of benzyl chlorides and tert-butyl chloride provide insight into the computational approaches used to determine transition state structures and activation barriers. nih.govresearchgate.net For example, research on the Menshutkin reaction (alkylation of an amine) between ammonia (B1221849) and methyl chloride details methods for locating the transition state and calculating the activation energy. ucsb.edu These computational models can be extended to the more complex system of Benzyl(tert-butyl)azanium chloride.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Conformational Dynamics and Flexibility Studies

An MD simulation of Benzyl(tert-butyl)azanium chloride would reveal the flexibility of the molecule. The benzyl group can rotate around the C-N bond, and the tert-butyl group also possesses rotational freedom. The simulation would track the positions of all atoms over time, allowing for the analysis of bond lengths, bond angles, and dihedral angles to understand the range of accessible conformations. The bulky tert-butyl group would likely impose significant steric hindrance, influencing the preferred orientation of the benzyl group.

Solvent Effects on Molecular Behavior

The behavior of Benzyl(tert-butyl)azanium chloride in solution is significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules surrounding the ion pair, providing a detailed picture of the solvation shell. In a polar solvent like water, the chloride anion would be strongly solvated through hydrogen bonding. The charged quaternary ammonium cation would also be solvated, with the nature of the interactions depending on the solvent's properties. Studies on the solvation of other quaternary ammonium salts have shown that the nature of the alkyl groups affects the structure of the surrounding water molecules. rsc.org The choice of solvent can also impact the reactivity and stability of the compound. bdmaee.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.

For Benzyl(tert-butyl)azanium chloride, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculations would predict the positions of the signals for the protons and carbons of the benzyl and tert-butyl groups. The predicted spectrum could then be compared to an experimental spectrum to confirm the structure of the compound. For example, ¹H NMR spectra have been reported for the similar compound benzyltriethylammonium chloride. researchgate.net The chemical shifts for the tert-butyl protons would be expected to appear as a singlet in a specific region of the ¹H NMR spectrum.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. These predicted frequencies can be compared with experimental FT-IR spectra to identify characteristic peaks, such as those associated with the aromatic ring, C-H bonds, and the quaternary ammonium group. researchgate.net

Advanced Applications in Catalysis and Organic Synthesis

Phase Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that enhances reaction rates between chemical species present in immiscible phases, such as a water-organic solvent system. chemicalbull.combiomedres.us Quaternary ammonium (B1175870) salts, such as Benzyl(tert-butyl)azanium;chloride, are quintessential phase-transfer catalysts. chemicalbull.com Their structure is typically amphiphilic, containing a hydrophilic cationic head and a hydrophobic organic tail, which allows them to partition at the interface between aqueous and organic phases. chemicalbull.com This unique characteristic enables the transport of a reactant, often an anion, from the aqueous phase into the organic phase where the reaction occurs, thereby accelerating the transformation. chemicalbull.combiomedres.us

The efficiency of quaternary ammonium salts in interfacial reactions stems from their ability to form ion pairs with aqueous-phase reactants. For instance, in a nucleophilic substitution reaction, the catalyst's cation pairs with the nucleophile from the aqueous layer. This new, more lipophilic ion pair can then migrate across the phase boundary into the organic phase. biomedres.us Here, the "naked" anion is more reactive, leading to significantly increased reaction rates and higher yields compared to uncatalyzed two-phase systems. chemicalbook.com The structure of the catalyst, including the nature of the alkyl groups attached to the nitrogen atom, plays a crucial role in its efficacy. For example, the presence of a benzyl (B1604629) group, as in this compound, influences the catalyst's stability and activity. phasetransfercatalysis.com

In multiphase systems (e.g., liquid-liquid or solid-liquid), phase-transfer catalysts like this compound enable reactions that would otherwise be impractically slow. chemicalbull.comresearchgate.net They overcome the mutual insolubility of the reactants, allowing for milder reaction conditions, reduced reaction times, and often, the use of less expensive and more environmentally benign reagents and solvents. chemicalbull.comchemicalbook.com The catalytic cycle involves the transfer of the reactive species to the organic phase and the return of the catalyst to the aqueous phase to repeat the process. biomedres.us This mechanism is fundamental to numerous industrial processes, including alkylations, esterifications, and nucleophilic substitutions. biomedres.usmdpi.com

Table 1: Applications of Benzyl-Substituted Quaternary Ammonium Salts in Phase Transfer Catalysis

Catalyst ExampleReaction TypeRole of CatalystReference
Benzyltriethylammonium chlorideNucleophilic SubstitutionTransfers nucleophile from aqueous to organic phase, accelerating reaction. biomedres.uschemicalbook.com
Benzyltributylammonium chlorideNucleophilic SubstitutionBehaves similarly to Tetrabutylammonium bromide (TBAB) in reactivity and separation. phasetransfercatalysis.com
N-benzyl cinchona alkaloid saltsAsymmetric HydrolysisProvides a chiral environment for enantioselective reactions. usm.edu
Benzyltriethylammonium chloridePolymerizationActs as a curing accelerator for polymer polymerization. chemicalbook.com

A significant advancement in PTC is the development of asymmetric phase-transfer catalysis, which allows for the enantioselective synthesis of chiral molecules. nih.gov This is achieved by using chiral, non-racemic phase-transfer catalysts. nih.gov Quaternary ammonium salts derived from naturally occurring chiral sources, such as cinchona alkaloids which often incorporate an N-benzyl group, are prominent in this field. usm.edunih.gov These catalysts create a chiral environment around the reacting species. By forming a diastereomeric ion pair with the prochiral nucleophile, the catalyst directs the subsequent reaction to favor the formation of one enantiomer over the other, leading to products with high enantiomeric excess. nih.gov This methodology has become a vital tool for the synthesis of optically active pharmaceuticals and agrochemicals.

Organocatalysis and Non-Covalent Interactions

Beyond classical phase-transfer catalysis, quaternary ammonium salts are involved in organocatalysis, where a small organic molecule accelerates a reaction without the involvement of a metal atom. chemscene.com The catalytic activity, in this case, is often governed by specific non-covalent interactions between the catalyst and the substrates.

Quaternary ammonium salts are instrumental in promoting various bond-forming reactions. In C-alkylation reactions, they act as phase-transfer catalysts to transport carbanions into the organic phase for reaction with alkyl halides. chemicalbook.com More advanced applications show that benzyl ammonium salts can be involved in transition-metal-free reactions for carbon-heteroatom bond formation through the cleavage of the C–N bond under basic conditions. documentsdelivered.com These methods provide sustainable pathways for synthesizing complex molecules by creating crucial linkages within the molecular framework. acs.org

The catalytic efficacy and stereochemical outcome of reactions involving ammonium salts can be profoundly influenced by non-covalent interactions, particularly hydrogen bonding. nih.gov In the solid state, the chloride anion of benzyl-substituted ammonium salts frequently participates in N-H···Cl and C-H···Cl hydrogen bonds with the cation. researchgate.netnih.gov These interactions can pre-organize the substrate and catalyst into a specific orientation, lowering the activation energy of the desired reaction pathway. In asymmetric catalysis, the precise geometry enforced by hydrogen bonding and other supramolecular forces like π-π stacking within the catalyst-substrate complex is critical for achieving high levels of stereocontrol. nih.gov

Applications as Polymerization Initiators or Modifiers

Quaternary ammonium salts, a class of compounds to which Benzyl(tert-butyl)azanium; chloride belongs, are recognized for their function as initiators or accelerators in polymerization reactions. chemicalbook.com Specifically, they can act as thermal polymerization initiators, which generate active species like radicals or cations upon heating to commence a chain-growth polymerization. tcichemicals.com In some systems, they are employed as curing accelerators for polymers such as epoxy resins and powder coatings. chemicalbook.com

The effectiveness of a thermal initiator is often characterized by its half-life, which is the time required for 50% of the initiator to decompose at a specific temperature. sigmaaldrich.com This parameter is crucial for controlling the rate of polymerization. sigmaaldrich.com While general principles of polymerization initiation by similar compounds are established, specific kinetic data and detailed mechanistic studies for Benzyl(tert-butyl)azanium; chloride in this role are not extensively documented in publicly available literature.

Role in Fine Chemical Synthesis

In the realm of fine chemical synthesis, quaternary ammonium salts are pivotal as phase-transfer catalysts (PTCs). chemicalbook.comphasetransfercatalysis.com These catalysts facilitate reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. chemicalbook.com This methodology can lead to faster reaction rates, higher yields, and simpler operational procedures. chemicalbook.com

Synthesis of Specialty Intermediates

Benzyl(tert-butyl)azanium; chloride and its analogs serve as catalysts in the synthesis of various specialty intermediates. chemicalbook.com For instance, the synthesis of benzyl esters, which are used as plasticizers and in fragrances, can be facilitated by PTCs. chemicalbook.com They are also instrumental in the production of phenylacetic acid precursors and other complex organic molecules. chemicalbook.com The catalytic activity of these salts is attributed to their ability to transport anions from the aqueous phase to the organic phase, where they can react with the organic substrate. researchgate.net

An example of a reaction where a similar quaternary ammonium salt, benzyltriethylammonium chloride, is used as a phase-transfer catalyst is in the synthesis of benzyltriethylammonium chloride itself, from benzyl chloride and triethylamine. smolecule.com

Selective Functionalization Reactions

The structure of quaternary ammonium salts allows for their use in promoting selective functionalization reactions. nih.gov For example, in C–H functionalization reactions, the choice of catalyst can direct the position of arylation on a molecule. nih.gov While specific studies detailing the use of Benzyl(tert-butyl)azanium; chloride in selective functionalization are limited, the broader class of compounds is known to influence the regioselectivity of certain organic transformations. bdmaee.net The interplay between the catalyst, base, and solvent can dictate the reaction pathway, leading to either kinetic or thermodynamic products. nih.gov

Surface Chemistry and Adsorption Studies

The surface-active properties of quaternary ammonium compounds like Benzyl(tert-butyl)azanium; chloride are central to their applications in surface chemistry. koyonchem.com These molecules, possessing both a hydrophilic head and a hydrophobic tail, tend to adsorb at interfaces. researchgate.net

Adsorption Mechanisms on Metal and Mineral Surfaces

The adsorption of similar quaternary ammonium salts, such as benzyldimethyldodecylammonium chloride (C12BDMAC), onto stainless steel surfaces has been studied to understand the underlying mechanisms. worktribe.com Techniques like quartz crystal microbalance (QCM) have been employed to investigate the adsorption behavior from aqueous solutions. worktribe.com The adsorption process for these types of compounds is often influenced by electrostatic interactions between the cationic head group and a negatively charged surface, as well as hydrophobic interactions between the alkyl chains and the surface. researchgate.net The formation of a protective monolayer on the metal surface is a key aspect of their function. researchgate.net

Inhibition of Corrosion Processes

A significant application stemming from their adsorption characteristics is the inhibition of corrosion, particularly for metals like steel in acidic environments. researchgate.netonepetro.org Quaternary ammonium salts form a protective film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. researchgate.net The adsorption process is often described by isotherms, such as the Langmuir isotherm, which relates the surface coverage to the concentration of the inhibitor in the solution. researchgate.net The effectiveness of these inhibitors can be enhanced by the presence of synergists like potassium iodide. google.com

Intercalation in Nanomaterials (e.g., Clays)

However, the behavior of structurally similar compounds, such as other benzylalkylammonium chlorides, provides valuable insights into the expected intercalation process and its effects on clay properties. The presence of the benzyl group is known to enhance the penetration of the quaternary ammonium salt into the interlamellar space of clays (B1170129), increasing lipophilicity and leading to a more effective modification. researchgate.net

Research Findings on a Structurally Related Compound

To illustrate the process, we can examine the well-documented intercalation of benzyltrimethylammonium (B79724) chloride into kaolinite (B1170537), a 1:1 type clay mineral. In a notable study, a methoxy-kaolinite precursor was used to facilitate the intercalation of a series of benzylalkylammonium chlorides. The modification was confirmed by X-ray diffraction (XRD), which revealed a significant shift in the basal reflection of the kaolinite. researchgate.net

The intercalation of the benzyltrimethylammonium salt resulted in a notable expansion of the interlayer space of the clay. The basal spacing (d-value) of the modified kaolinite increased to approximately 14 Å, a considerable expansion from the typical basal spacing of kaolinite. This expansion is a direct confirmation of the insertion of the organic cation into the clay galleries. The extent of this expansion is dependent on the type of salt used and its initial concentration during the modification process. researchgate.net

The table below summarizes the change in basal spacing for kaolinite upon intercalation with a representative benzylalkylammonium salt.

Clay MineralModifying AgentOriginal Basal Spacing (d₀₀₁)Intercalated Basal Spacing (d₀₀₁)
KaoliniteBenzyltrimethylammonium chloride~7.14 Å~14 Å researchgate.net

This table presents data for a structurally similar compound to illustrate the intercalation process due to the absence of specific data for this compound.

The modification of clays with such organic salts transforms them into organoclays. These materials have demonstrated potential in various applications, including as adsorbents for environmental remediation and as supports for catalysts in organic synthesis. The increased interlayer distance and the organophilic nature of the modified clay create a microenvironment that can enhance the accessibility of reactant molecules to active sites in catalytic applications.

Derivatives and Analogs of Benzyl Tert Butyl Azanium Chloride

Structure-Activity Relationship Studies of Substituted Analogs

The biological activity of quaternary ammonium (B1175870) salts (QAS) is intrinsically linked to their chemical structure. nih.gov For benzyl-containing QAS, key structural elements that influence activity include the nature of the substituents on the quaternary nitrogen, the length of any alkyl chains, and modifications to the benzyl (B1604629) group. nih.govjcu.cz While specific structure-activity relationship (SAR) studies on Benzyl(tert-butyl)azanium chloride are not extensively documented, valuable insights can be drawn from research on analogous compounds like benzalkonium chlorides (BACs) and other benzyl-substituted QAS.

The antimicrobial action of QAS is largely attributed to their ability to disrupt microbial cell membranes. nih.gov The structure's amphiphilic nature, with a positively charged hydrophilic "head" (the quaternary nitrogen) and a hydrophobic "tail" (the alkyl and benzyl groups), is crucial for this interaction.

Key SAR findings from related benzyl QAS include:

Influence of the Benzyl Group : The substitution of a methyl group with a benzyl group on the quaternary ammonium head increases both hydrophobicity and steric hindrance. nih.gov This modification can have a dual effect on antimicrobial activity. For instance, in some isatin (B1672199) derivatives, the introduction of a benzyl group enhanced activity against Gram-positive bacteria but decreased it against Gram-negative bacteria. nih.gov

Effect of Alkyl Chain Length : In n-alkyldimethylbenzylammonium halides, the length of the n-alkyl chain is a critical determinant of antimicrobial potency. jcu.cz Studies consistently show that maximum biocidal activity is often achieved with alkyl chain lengths of 12 to 14 carbons. aldebaransistemas.com Compounds with shorter or longer chains tend to be less effective.

Substituents on the Aromatic Ring : The introduction of substituents onto the benzyl ring can modulate the compound's electronic properties and lipophilicity, thereby affecting its biological activity. For example, the synthesis of p-tert-butyl benzyl chloride is a known pathway, suggesting that derivatives with substituents on the benzyl ring are of industrial and scientific interest. google.comgoogle.com

The table below summarizes the general structure-activity relationships for benzyl-containing quaternary ammonium analogs based on available research.

Structural ModificationEffect on Physicochemical PropertiesImpact on Antimicrobial ActivityReference
Introduction of Benzyl Group Increases hydrophobicity and steric hindrance of the polar head.Can have varied effects; may enhance activity against Gram-positive bacteria while decreasing it against Gram-negative strains. nih.gov
Varying Alkyl Chain Length Affects overall lipophilicity and surfactant properties.Peak activity is typically observed with C12-C14 alkyl chains. Shorter or longer chains reduce efficacy. jcu.czaldebaransistemas.com
Substitution on Benzyl Ring Modifies electronic and steric properties of the molecule.Can fine-tune activity and selectivity. The specific effect depends on the nature and position of the substituent. google.comgoogle.com
Nature of the Anion (e.g., Cl⁻ vs. Br⁻) Can influence solubility and thermal stability.Generally has a lesser impact on antimicrobial activity compared to the cation structure. jcu.czresearchgate.net

These relationships suggest that synthesizing analogs of Benzyl(tert-butyl)azanium chloride with different alkyl groups in place of the tert-butyl group or with substitutions on the benzyl ring could yield compounds with tailored activity profiles.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of benzyl-containing quaternary ammonium salts typically involves a quaternization reaction. jcu.czroyalsocietypublishing.org This process involves the reaction of a tertiary amine with an alkyl or benzyl halide. For creating derivatives of Benzyl(tert-butyl)azanium chloride, two primary synthetic routes could be envisioned:

Route A : Reaction of a substituted benzyl chloride with a tert-butyl-containing tertiary amine.

Route B : Reaction of a benzyl-containing tertiary amine with a substituted tert-butyl halide.

A general synthetic scheme for producing n-alkyldimethylbenzylammonium chlorides involves the reaction of an n-alkyldimethylamine with benzyl chloride. jcu.cz Similarly, novel benzimidazolium-based QAS have been synthesized by reacting monoalkylated benzimidazoles with benzyl halides in a solvent like toluene, resulting in high yields. royalsocietypublishing.org For instance, the synthesis of camphene-based QAS was achieved through the quaternarization of an allyl chloride derivative with various organic tertiary amines under heating, yielding water-soluble products that are easily purified. nih.gov

The synthesis of precursors is also a critical step. For example, methods for synthesizing p-tert-butyl benzyl chloride from tert-butylbenzene (B1681246) and paraformaldehyde have been developed, providing a key starting material for certain derivatives. google.comgoogle.com

Once synthesized, the structural characterization of these new compounds is essential. A suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the precise structure of the molecule, confirming the connectivity of atoms and the presence of key functional groups. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique identifies the characteristic vibrational frequencies of chemical bonds, confirming the presence of functional groups like aromatic rings and alkyl chains. nih.govnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula. nih.gov

Elemental Analysis : This method provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against theoretical values to verify purity and composition. nih.gov

Thermal Analysis : Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the salts, which is crucial for their application in materials science, such as organoclays. researchgate.net

These characterization methods provide comprehensive data to confirm the identity, structure, and purity of newly synthesized derivatives.

Q & A

Q. What are the optimal synthetic routes for Benzyl(tert-butyl)azanium chloride, and how can purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution, where tert-butylamine reacts with benzyl chloride derivatives. For example:

  • Step 1: React tert-butylamine with benzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Step 2: Use a base (e.g., NaOH) to deprotonate the amine and drive the reaction forward .
  • Step 3: Purify via recrystallization or column chromatography. Validate purity using melting point analysis, HPLC (retention time comparison), and elemental analysis.

Reference Data:

  • Benzyl chloride-based substitution reactions yield ~75–90% under optimized conditions, depending on solvent and temperature .
  • Purity verification aligns with protocols for structurally similar quaternary ammonium salts, emphasizing NMR (e.g., tert-butyl protons as a singlet at δ ~1.4 ppm) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing Benzyl(tert-butyl)azanium chloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify tert-butyl (δ ~1.4 ppm, singlet) and benzyl protons (δ ~4.5 ppm, singlet for –CH2–; aromatic protons δ ~7.3 ppm).
    • ¹³C NMR: Tert-butyl carbons at δ ~28–30 ppm; quaternary ammonium carbon at δ ~60–70 ppm .
  • Infrared (IR) Spectroscopy: Confirm N–H stretching (absent in quaternary salts) and C–Cl bonds (if present) at ~600–800 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion peak at m/z ~212 (C₁₁H₁₈NCl⁺) with fragmentation patterns matching quaternary ammonium structures .

Reference Data:

  • NIST-standardized spectral libraries provide benchmarks for tert-butyl and benzyl group signatures .

Q. What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

  • Side Reactions:
    • Over-alkylation: Formation of diquaternary salts due to excess benzyl chloride.
    • Hydrolysis: Degradation in aqueous or humid conditions, releasing benzyl alcohol and tert-butylamine.
  • Mitigation Strategies:
    • Use stoichiometric control (e.g., 1:1 molar ratio of tert-butylamine to benzyl chloride).
    • Conduct reactions under anhydrous conditions with molecular sieves .
    • Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion.

Reference Data:

  • Hydrolysis rates correlate with pH; stability decreases above pH 7 .

Advanced Research Questions

Q. How does the tert-butyl group’s steric bulk influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Hindrance Effects:
    • The tert-butyl group reduces accessibility to the ammonium center, slowing SN2 reactions.
    • Compare reactivity with less bulky analogs (e.g., methyl or ethyl derivatives) using kinetic studies (e.g., pseudo-first-order rate constants).
  • Experimental Design:
    • Perform competitive reactions with competing nucleophiles (e.g., iodide vs. bromide) in polar solvents.
    • Analyze activation parameters (ΔH‡, ΔS‡) via Arrhenius plots .

Reference Data:

  • Steric hindrance in similar quaternary salts reduces nucleophilic substitution rates by 2–3 orders of magnitude compared to linear analogs .

Q. What is the compound’s stability profile under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing:
    • pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC over 24–72 hours.
    • Thermal Stability: Use TGA/DSC to assess decomposition temperatures. Conduct accelerated aging studies at 40–60°C.
  • Key Findings:
    • Quaternary ammonium salts are generally stable at neutral pH but degrade rapidly under strongly acidic/basic conditions via Hofmann elimination or hydrolysis .

Reference Data:

  • Analogous compounds (e.g., benzalkonium chloride) show <5% degradation at pH 5–7 over 30 days but >50% degradation at pH 12 .

Q. How does this compound interact with biological membranes compared to other quaternary ammonium salts?

Methodological Answer:

  • Experimental Approach:
    • Use fluorescence anisotropy or calorimetry to measure membrane fluidity changes in lipid bilayers (e.g., DPPC vesicles).
    • Compare cytotoxicity (e.g., IC₅₀ in cell lines) and hemolytic activity with commercial surfactants (e.g., cetyltrimethylammonium bromide).
  • Mechanistic Insights:
    • The tert-butyl group may reduce penetration into lipid bilayers due to steric effects, altering antimicrobial efficacy .

Reference Data:

  • Quaternary ammonium salts with bulky substituents exhibit lower hemolytic activity but retain antimicrobial properties .

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